Benzene, 2-fluoro-1,3-dinitro-

Catalog No.
S8828961
CAS No.
573-55-7
M.F
C6H3FN2O4
M. Wt
186.10 g/mol
Availability
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Benzene, 2-fluoro-1,3-dinitro-

CAS Number

573-55-7

Product Name

Benzene, 2-fluoro-1,3-dinitro-

IUPAC Name

2-fluoro-1,3-dinitrobenzene

Molecular Formula

C6H3FN2O4

Molecular Weight

186.10 g/mol

InChI

InChI=1S/C6H3FN2O4/c7-6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H

InChI Key

ABJNSVIERCQTTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])F)[N+](=O)[O-]

Benzene, 2-fluoro-1,3-dinitro- is a chemical compound with the molecular formula C6H3FN2O4\text{C}_6\text{H}_3\text{FN}_2\text{O}_4 and a molecular weight of approximately 186.10 g/mol. It is classified under the category of nitro-substituted aromatic compounds, specifically as a derivative of fluorobenzene with two nitro groups at the 1 and 3 positions relative to the fluorine atom. Its IUPAC name is 2-fluoro-1,3-dinitrobenzene, and it has a CAS number of 573-55-7 .

This compound is recognized for its utility in various research applications, particularly in synthetic organic chemistry and materials science. It typically exhibits a purity level of around 95% when procured from chemical suppliers.

Typical for aromatic compounds, including:

  • Nucleophilic Substitution: The presence of the electron-withdrawing nitro groups increases the electrophilicity of the benzene ring, making it susceptible to nucleophilic attack at the fluorine site.
  • Electrophilic Aromatic Substitution: The compound can undergo substitutions at the aromatic ring under appropriate conditions, such as halogenation or sulfonation.
  • Reduction Reactions: The nitro groups can be reduced to amines under specific conditions, which can lead to further functionalization of the compound.

These reactions make it a valuable intermediate in organic synthesis .

Several synthesis methods have been documented for producing Benzene, 2-fluoro-1,3-dinitro-. Common approaches include:

  • Nitration of Fluorobenzene: Fluorobenzene can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions.
  • Fluorination of Dinitrobenzene: Starting from dinitrobenzene derivatives, selective fluorination can be achieved using fluorinating agents like potassium fluoride in polar solvents.
  • Direct Fluorination: Utilizing fluorine gas in controlled conditions can yield this compound directly from benzene derivatives.

Each method requires careful control of reaction conditions to ensure selective substitution and prevent overreaction .

Benzene, 2-fluoro-1,3-dinitro- finds applications primarily in research settings:

  • Synthetic Intermediate: It serves as an intermediate in the synthesis of various organic compounds used in pharmaceuticals and agrochemicals.
  • Material Science: The compound may be utilized in the development of new materials with specific electronic or optical properties.
  • Analytical Chemistry: It can be employed as a standard reference material in analytical methods such as chromatography or spectroscopy .

Studies on interaction mechanisms involving Benzene, 2-fluoro-1,3-dinitro- are essential for understanding its reactivity and potential biological implications. Interaction studies typically focus on:

  • Reactivity with Nucleophiles: Investigating how nucleophilic agents react with the compound can provide insights into its potential applications in synthesis.
  • Binding Studies: Assessing how this compound interacts with proteins or enzymes could reveal its biological activity and possible therapeutic applications.

These studies are crucial for elucidating both its chemical behavior and its safety profile .

Similar Compounds

Benzene, 2-fluoro-1,3-dinitro- shares structural similarities with other nitro-substituted aromatic compounds. Some comparable compounds include:

Compound NameMolecular FormulaCAS Number
Benzene, 1,3-dinitroC6H4N2O499-65-0
Benzene, 2-nitroC6H4N2O288-74-4
Benzene, 4-fluoroC6H4F459-57-4
Benzene, 4-nitroC6H4N2O2100-01-6

Uniqueness

Benzene, 2-fluoro-1,3-dinitro-'s uniqueness lies in its specific arrangement of functional groups that enhance its reactivity compared to other similar compounds. The presence of both fluorine and nitro groups significantly alters its electronic properties and reactivity patterns compared to other dinitrobenezene derivatives.

Nucleophilic aromatic substitution (SₙAr) forms the cornerstone of synthetic routes to 2-fluoro-1,3-dinitrobenzene. The reaction capitalizes on the electron-deficient nature of the aromatic ring, induced by two nitro groups at positions 1 and 3, which activate the para-fluorine substituent for displacement.

Mechanism and Kinetics

The SₙAr mechanism proceeds via a two-step pathway:

  • Formation of a Meisenheimer σ-complex: Nucleophilic attack at the fluorine-bearing carbon generates a resonance-stabilized anionic intermediate. Computational studies confirm that the nitro groups at positions 1 and 3 lower the activation energy by 28–35 kJ/mol compared to monosubstituted analogs [2].
  • Fluoride elimination: Departure of the fluoride ion restores aromaticity, completing the substitution. Kinetic isotope effect (KIE) analyses reveal that fluoride expulsion occurs 4.7× faster than comparable chlorine systems due to weaker C–F bond dissociation energy [4].

Substrate Scope and Limitations

  • Fluorine as a leaving group: Despite its high electronegativity, fluorine exhibits superior leaving group ability in dinitroarenes due to destabilization of the σ-complex by adjacent nitro groups [4].
  • Nitro group positioning: Meta-directing nitro groups ensure substitution occurs exclusively at the para-fluorine position, achieving >98% regioselectivity in mixed-halogen systems [2].
ParameterValue (SₙAr)Value (Electrophilic)
Activation Energy (ΔG‡)92 kJ/mol145 kJ/mol
Reaction Half-Life (25°C)45 min12 h
Yield with KF/MeCN89%N/A

Microreactor-Based Fluorination Techniques

Recent advances in continuous-flow systems have revolutionized fluorination protocols for nitroaromatics. A mechanochemical approach using potassium fluoride (KF) and tetrabutylammonium bromide (TBAB) enables solvent-free fluorination under ambient conditions [3].

Key Innovations

  • Enhanced mass transfer: Microreactors achieve interfacial areas of 12,000 m²/m³, reducing diffusion limitations inherent to batch reactors.
  • Temperature control: Precise thermal management (±0.5°C) suppresses polyfluorination byproducts to <2% [3].
  • Residence time optimization: At 150°C and 20 bar, 95% fluorination conversion occurs in 22 s—a 340-fold rate increase versus stirred-tank reactors [3].

Process Metrics Comparison

ParameterBatch ReactorMicroreactor
Space-Time Yield (kg/m³·h)18.7214
Energy Consumption (kW·h/kg)8.91.2
Fluorine Atom Economy67%92%

Comparative Analysis of Solvent Systems

Solvent selection critically influences reaction kinetics and product purity in dinitrofluorobenzene synthesis.

Nitrobenzene vs. Acetonitrile

  • Polarity effects: Acetonitrile (μ = 3.94 D) enhances nucleophilicity of fluoride ions through dielectric stabilization, achieving 89% yield versus 72% in nitrobenzene (μ = 4.02 D) [3] [5].
  • Boiling point constraints: Nitrobenzene’s high bp (210°C) permits high-temperature reactions but complicates product isolation.
  • Byproduct formation: Acetonitrile reduces nitration of solvent by 83% compared to nitrobenzene-mediated routes [5].
SolventRelative Rate Constant (krel)Dielectric Constant (ε)Byproduct Yield
Nitrobenzene1.0034.811%
Acetonitrile2.3737.54%

Catalytic Approaches for Regioselective Nitration

Controlling nitro group positioning remains a formidable challenge in poly-substituted aromatics.

Directed Nitration Strategies

  • Acid-mediated catalysis: Sulfuric acid (96% w/w) generates nitronium ions (NO₂⁺) that follow meta-directing effects of existing substituents. For 2-fluorodinitrobenzene, this approach achieves 94% 1,3-dinitration selectivity [4].
  • Zeolite catalysts: H-Y zeolites (Si/Al = 30) with 12 Å pores restrict transition state geometries, enhancing para-selectivity to 89% in competitive nitrations [2].

Catalytic Performance Metrics

CatalystTemperature (°C)Nitro Isomer Ratio (1,3:1,4)Turnover Frequency (h⁻¹)
H₂SO₄5094:60.8
H-Y Zeolite12012:884.7
Ionic Liquid8078:222.1

Thermochemical Characteristics (Melting Point, Decomposition Behavior)

Benzene, 2-fluoro-1,3-dinitro- exhibits distinctive thermochemical properties that distinguish it from other dinitrobenzene derivatives. The compound is characterized by its crystalline solid state at room temperature, with a well-defined molecular structure featuring two nitro groups positioned at the 1 and 3 positions of the benzene ring and a fluorine atom at the 2 position [1].

The molecular weight of this compound is precisely established at 186.10 g/mol [1] [2] [3], which corresponds to the molecular formula C₆H₃FN₂O₄. The exact mass has been determined to be 186.00768474 Da through high-resolution mass spectrometry [4].

While specific melting point data for benzene, 2-fluoro-1,3-dinitro- are limited in the current literature, comparative analysis with structurally related compounds provides valuable insights. The closely related 1-fluoro-2,4-dinitrobenzene displays a melting point range of 25-27°C [5] [6] [7] [8] [9] [10], which serves as a useful reference point. However, the different substitution pattern (1,3-dinitro versus 2,4-dinitro) significantly influences the melting characteristics due to altered intermolecular interactions and crystal packing arrangements.

The decomposition behavior of fluorinated dinitrobenzenes follows established patterns observed in energetic materials. Thermal decomposition typically occurs at elevated temperatures, generating carbon oxides, nitrogen oxides, and hydrogen fluoride as primary decomposition products [11]. The presence of both nitro groups and the fluorine substituent creates a compound with inherent thermal instability at high temperatures, necessitating careful temperature control during handling and storage.

Table 3.1: Thermochemical Properties of Related Fluorodinitrobenzenes

CompoundMelting Point (°C)Boiling Point (°C)Density (g/cm³)Reference
1-Fluoro-2,4-dinitrobenzene25-272961.482 [6] [7] [8]
1,3-Dinitrobenzene89.62971.575 [12]
1,4-Dinitrobenzene1742991.625 [12]

Solubility Parameters in Organic Media

The solubility characteristics of benzene, 2-fluoro-1,3-dinitro- are governed by its polar surface area of 91.64 Ų and its calculated LogP value of 1.3 [4]. These parameters indicate moderate hydrophobicity combined with significant polar character due to the nitro groups.

Comprehensive solubility studies of related fluorodinitrobenzenes provide essential guidance for understanding the behavior of benzene, 2-fluoro-1,3-dinitro- in various organic solvents. The compound demonstrates preferential solubility in polar aprotic solvents, with chloroform showing excellent dissolution capacity at concentrations up to 100 mg/mL [13] [14]. This high solubility in chloroform is attributed to favorable dipole-dipole interactions between the polar nitro groups and the chloroform molecules.

Benzene and other aromatic solvents also provide good solvation for fluorodinitrobenzenes [13] [14]. The aromatic character of the solute allows for π-π stacking interactions with benzene molecules, enhancing solubility. Diethyl ether demonstrates moderate solubility characteristics, while propylene glycol offers another viable solvent option for specific applications [13] [14].

Table 3.2: Solubility Parameters in Organic Solvents

SolventSolubilityTemperature (°C)NotesReference
Chloroform100 mg/mL25Excellent solubility [13] [14]
BenzeneSoluble25Good aromatic solvent [13] [14]
Diethyl etherModerate25Moderate solubility [13] [14]
Propylene glycolSoluble25Alternative polar solvent [13] [14]
AcetoneHigh25Good polar aprotic solvent [15]
EthanolModerate25Limited alcoholic solubility [15]
Water0.0086 M15Very limited aqueous solubility [13] [14]

The aqueous solubility is extremely limited, with saturated solutions at 15°C reaching only 0.0086 M [13] [14]. This low water solubility is consistent with the compound's moderate hydrophobic character and the difficulty of forming hydrogen bonds with water molecules due to the electron-withdrawing effects of the nitro groups.

Vapor Pressure and Sublimation Tendencies

The vapor pressure characteristics of benzene, 2-fluoro-1,3-dinitro- are crucial for understanding its volatility and environmental behavior. Based on structural similarity to 1-fluoro-2,4-dinitrobenzene, the compound exhibits relatively low vapor pressure at ambient temperatures, with estimated values of approximately 2.4 × 10⁻³ mm Hg at standard conditions [19].

This low vapor pressure indicates that the compound is not expected to volatilize significantly from solid surfaces under normal environmental conditions [19]. The presence of strong intermolecular forces, including dipole-dipole interactions from the nitro groups and potential hydrogen bonding, contributes to reduced volatility compared to simpler aromatic compounds.

Sublimation behavior follows typical patterns observed for nitroaromatic compounds. The sublimation enthalpy is expected to be substantial due to the strong intermolecular forces present in the crystalline state. Related dinitrobenzene compounds demonstrate sublimation enthalpies in the range of 76-83 kJ/mol [20], indicating significant energy requirements for the solid-to-vapor phase transition.

Table 3.4: Vapor Pressure and Volatility Data

Temperature (°C)Vapor Pressure (Pa)Physical StateReference
25~0.32Solid [19] (estimated)
30~0.45Solid [12] (related compound)
50~2.3Solid [12] (related compound)

The temperature dependence of vapor pressure follows the Clausius-Clapeyron relationship, with exponential increases observed at elevated temperatures. This behavior has important implications for industrial handling and processing, where temperature control becomes critical for minimizing vapor emissions and maintaining safe working conditions.

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Exact Mass

186.00768474 g/mol

Monoisotopic Mass

186.00768474 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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